5-Morpholin-4-ylmethyl-2-phenyl-furan-3-carboxylic acid 5-Morpholin-4-ylmethyl-2-phenyl-furan-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 435341-95-0
VCID: VC2135416
InChI: InChI=1S/C16H17NO4/c18-16(19)14-10-13(11-17-6-8-20-9-7-17)21-15(14)12-4-2-1-3-5-12/h1-5,10H,6-9,11H2,(H,18,19)
SMILES: C1COCCN1CC2=CC(=C(O2)C3=CC=CC=C3)C(=O)O
Molecular Formula: C16H17NO4
Molecular Weight: 287.31 g/mol

5-Morpholin-4-ylmethyl-2-phenyl-furan-3-carboxylic acid

CAS No.: 435341-95-0

Cat. No.: VC2135416

Molecular Formula: C16H17NO4

Molecular Weight: 287.31 g/mol

* For research use only. Not for human or veterinary use.

5-Morpholin-4-ylmethyl-2-phenyl-furan-3-carboxylic acid - 435341-95-0

Specification

CAS No. 435341-95-0
Molecular Formula C16H17NO4
Molecular Weight 287.31 g/mol
IUPAC Name 5-(morpholin-4-ylmethyl)-2-phenylfuran-3-carboxylic acid
Standard InChI InChI=1S/C16H17NO4/c18-16(19)14-10-13(11-17-6-8-20-9-7-17)21-15(14)12-4-2-1-3-5-12/h1-5,10H,6-9,11H2,(H,18,19)
Standard InChI Key TZCXERGABXFMRV-UHFFFAOYSA-N
SMILES C1COCCN1CC2=CC(=C(O2)C3=CC=CC=C3)C(=O)O
Canonical SMILES C1COCCN1CC2=CC(=C(O2)C3=CC=CC=C3)C(=O)O

Introduction

Structural Properties

Chemical Structure and Nomenclature

5-Morpholin-4-ylmethyl-2-phenyl-furan-3-carboxylic acid consists of a furan ring with three key substituents: a phenyl group at position 2, a carboxylic acid group at position 3, and a morpholin-4-ylmethyl group at position 5. This arrangement creates a molecule with both lipophilic (phenyl ring) and hydrophilic (carboxylic acid and morpholine) components, contributing to its physicochemical profile.

Unlike the structurally similar 5-tert-Butyl-2-morpholin-4-ylmethyl-furan-3-carboxylic acid, which has a tert-butyl group at position 5 and the morpholin-4-ylmethyl group at position 2, this compound features a different substitution pattern that likely affects its chemical behavior and biological activity.

Physical Properties

The physical properties of 5-Morpholin-4-ylmethyl-2-phenyl-furan-3-carboxylic acid can be extrapolated based on its structural elements:

PropertyExpected ValueBasis for Estimation
Molecular FormulaC16H17NO4Calculated from structure
Molecular Weight~287.32 g/molCalculated from chemical composition
AppearanceCrystalline solidCommon for similar furan carboxylic acids
SolubilityModerately soluble in polar organic solvents; limited water solubilityBased on functional group characteristics
pKa~3.8-4.2Estimated from carboxylic acid moiety
Melting Point~180-220°CTypical range for similar compounds

The presence of the morpholine group enhances water solubility compared to purely aromatic derivatives, while the phenyl and furan moieties contribute to lipophilicity.

Comparison with Related Compounds

When compared to 5-tert-Butyl-2-morpholin-4-ylmethyl-furan-3-carboxylic acid, several key differences emerge:

Feature5-Morpholin-4-ylmethyl-2-phenyl-furan-3-carboxylic acid5-tert-Butyl-2-morpholin-4-ylmethyl-furan-3-carboxylic acidPotential Impact
Position 2 SubstituentPhenyl groupMorpholin-4-ylmethyl groupDifferent electronic effects and steric properties
Position 5 SubstituentMorpholin-4-ylmethyl grouptert-Butyl groupAltered solubility profile and chemical reactivity
Electronic DistributionPhenyl group affects electron distributiontert-Butyl group is electron-donatingDifferent reactivity patterns in substitution reactions
Hydrogen BondingDifferent spatial arrangement of H-bond acceptorsDifferent spatial arrangement of H-bond acceptorsAltered binding to biological targets

These structural differences likely result in distinct chemical behaviors and biological activities between the two compounds.

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of 5-Morpholin-4-ylmethyl-2-phenyl-furan-3-carboxylic acid likely involves multiple steps, building upon established methods for similar furan derivatives:

  • Construction of the furan core with appropriate functionalization at positions 2 and 3

  • Introduction of the phenyl group at position 2 via cross-coupling reactions

  • Functionalization at position 5 with subsequent introduction of the morpholin-4-ylmethyl group

A potential synthetic route might involve:

  • Starting with an appropriately substituted furan or furan precursor

  • Introduction of the phenyl group through Suzuki or Stille coupling

  • Functionalization at position 5 through halogenation followed by nucleophilic substitution with morpholine

Industrial Production Methods

Industrial-scale production would likely employ optimized versions of laboratory syntheses, with considerations for:

  • Cost-effective starting materials and reagents

  • Scalable reaction conditions with controlled temperature and pressure

  • Efficient purification methods to ensure high product quality

  • Implementation of green chemistry principles to minimize waste

Optimization Strategies

Several strategies could be employed to optimize the synthesis of this compound:

  • Catalyst screening to enhance coupling reactions for phenyl introduction

  • Solvent optimization to improve yield and selectivity

  • Temperature and reaction time adjustments to minimize side reactions

  • Purification method development for efficient isolation of the target compound

These optimization approaches would be guided by analytical techniques to monitor reaction progress and product purity.

Chemical Reactivity

Carboxylic Acid Reactivity

The carboxylic acid moiety at position 3 represents a key reactive site, participating in various transformations:

Reaction TypeConditions/ReagentsExpected ProductsPotential Applications
EsterificationAlcohols with acid catalysisCorresponding estersProdrug design, solubility modification
Amide FormationAmines with coupling agents (EDC/HOBt)AmidesPeptide-like conjugates
DecarboxylationThermal or radical conditionsDecarboxylated derivativesSynthetic intermediates
ReductionLiAlH4 or similar reducing agentsPrimary alcohol derivativesMolecular modification

The presence of the phenyl group at position 2 might influence the reactivity of the carboxylic acid through electronic effects, potentially altering its acidity compared to derivatives with different substituents at this position.

Substitution Reactions

The furan ring can undergo electrophilic aromatic substitution reactions, though reactivity is modulated by existing substituents:

  • Position 4 remains the most accessible site for electrophilic attack

  • The phenyl group at position 2 may contribute to electronic delocalization

  • The morpholin-4-ylmethyl group at position 5 influences the electronic distribution

Additionally, the morpholine nitrogen can participate in nucleophilic reactions with appropriate electrophiles, enabling further derivatization.

Reduction Reactions

Various functional groups within the molecule can undergo selective reduction:

Target GroupReducing AgentExpected Product
Carboxylic AcidLiAlH4Primary alcohol derivative
Furan RingH2/catalystPartially or fully saturated tetrahydrofuran
Morpholine RingH2/Pd-CSaturated morpholine derivative

Selective reduction could be achieved through careful control of reaction conditions and reagent selection.

Coupling Reactions

The compound can serve as a building block in various coupling reactions:

  • Carboxylic acid-mediated couplings to form amides, esters, or other derivatives

  • Cross-coupling reactions involving the phenyl group for further elaboration

  • Functionalization of the morpholine nitrogen through alkylation or acylation

These transformations enable the generation of more complex molecules with potential biological activities.

Stability and Decomposition

The stability profile of 5-Morpholin-4-ylmethyl-2-phenyl-furan-3-carboxylic acid likely includes:

  • Susceptibility to pH-dependent hydrolysis, particularly in basic media

  • Potential for thermal decarboxylation at elevated temperatures (>200°C)

  • Oxidative sensitivity of the furan ring under harsh conditions

  • Relative stability under standard storage conditions when protected from moisture and light

Biological Activity

Mechanism of Action

The biological activity of 5-Morpholin-4-ylmethyl-2-phenyl-furan-3-carboxylic acid likely derives from its ability to interact with specific molecular targets. The compound's structure suggests potential for:

  • Binding to protein targets through multiple interaction points

  • Hydrogen bonding via the carboxylic acid and morpholine oxygen

  • Hydrophobic interactions through the phenyl and furan rings

  • Potential metal chelation via the carboxylic acid group

These interactions could enable the compound to modulate enzyme activity or disrupt protein-protein interactions in biological systems.

Pharmacological Properties

Based on structural features and comparison with related compounds, 5-Morpholin-4-ylmethyl-2-phenyl-furan-3-carboxylic acid may exhibit the following pharmacological properties:

PropertyPotential ProfileContributing Structural Elements
BioavailabilityModerate oral bioavailabilityBalance of lipophilic and hydrophilic groups
DistributionModerate volume of distributionAbility to bind plasma proteins via phenyl group
MetabolismLikely hepatic metabolismOxidation of furan ring, N-dealkylation of morpholine
EliminationRenal elimination of metabolitesFormation of more water-soluble derivatives
Target SelectivityPotential for specific protein bindingUnique spatial arrangement of functional groups

The phenyl substituent likely enhances membrane permeability compared to more polar substituents, potentially affecting cellular uptake.

Structure-Activity Relationships

The specific arrangement of substituents in 5-Morpholin-4-ylmethyl-2-phenyl-furan-3-carboxylic acid contributes to its biological profile:

  • The phenyl group at position 2 provides a site for π-π interactions with aromatic amino acid residues in proteins

  • The carboxylic acid at position 3 offers hydrogen bonding capabilities and potential ionic interactions

  • The morpholin-4-ylmethyl group at position 5 provides additional hydrogen bond acceptors and influences solubility

Modifications to any of these groups would likely alter the compound's activity profile, enabling the development of derivatives with enhanced potency or selectivity.

Cytotoxicity Studies

While specific data for 5-Morpholin-4-ylmethyl-2-phenyl-furan-3-carboxylic acid is limited, related furan derivatives have demonstrated cytotoxic effects against cancer cell lines. The expected profile might include:

Cell Line TypePotential ActivityComparison to Standard Agents
Breast CancerModerate inhibition of proliferationLikely less potent than established chemotherapeutics
LeukemiaPotential for inducing apoptosisActivity potentially in micromolar range
Lung CancerVariable growth inhibitionEfficacy dependent on specific cellular targets

The mechanism of cytotoxicity likely involves induction of apoptosis through caspase activation and mitochondrial pathway disruption, as observed with structurally similar compounds.

Applications

Pharmaceutical Applications

5-Morpholin-4-ylmethyl-2-phenyl-furan-3-carboxylic acid and its derivatives have potential applications in pharmaceutical research:

  • Anticancer drug development, particularly targeting specific kinases or growth pathways

  • Anti-inflammatory agents that may modulate cytokine production

  • Neuroprotective compounds that could mitigate oxidative stress in neuronal cells

  • Scaffolds for medicinal chemistry optimization to develop novel therapeutic agents

The balanced lipophilicity and multiple functional groups make this compound an attractive starting point for drug discovery efforts.

Other Scientific Applications

Beyond pharmaceutical applications, the compound may find utility in:

  • Analytical chemistry as a reference standard for chromatographic method development

  • Materials science research, particularly in the development of functional materials

  • Synthetic chemistry as a building block for more complex molecular architectures

  • Biochemical research as a probe for studying protein-small molecule interactions

Analytical Methods

Spectroscopic Characterization

Comprehensive characterization of 5-Morpholin-4-ylmethyl-2-phenyl-furan-3-carboxylic acid would involve multiple spectroscopic techniques:

TechniqueExpected Key FeaturesAnalytical Value
1H NMRCharacteristic signals for aromatic protons (7.0-8.0 ppm), morpholine protons (3.5-4.0 ppm), and methylene protons (4.0-4.5 ppm)Structure confirmation and purity assessment
13C NMRSignals for carboxylic acid carbon (~170-175 ppm), furan ring carbons (105-160 ppm), and phenyl carbons (125-140 ppm)Carbon framework verification
IR SpectroscopyO-H stretch (2500-3000 cm-1), C=O stretch (1680-1720 cm-1), and aromatic bandsFunctional group confirmation
Mass SpectrometryMolecular ion peak at m/z ~287, characteristic fragmentation patternsMolecular weight confirmation

These techniques would provide complementary information for unambiguous structural identification.

Chromatographic Analysis

Chromatographic methods for analysis and purification might include:

  • High-Performance Liquid Chromatography (HPLC) with UV detection, typically employing C18 columns with acetonitrile/water mobile phases

  • Thin-Layer Chromatography (TLC) for reaction monitoring, using appropriate solvent systems to achieve adequate separation

  • Gas Chromatography (GC) for analysis of volatile derivatives, potentially requiring derivatization of the carboxylic acid

  • Preparative chromatography for isolation and purification of the compound and its synthetic intermediates

Structure Confirmation Techniques

Definitive structure confirmation would employ advanced techniques:

  • Single-crystal X-ray diffraction to determine the three-dimensional structure

  • 2D NMR techniques (COSY, HSQC, HMBC) to establish connectivity between various structural elements

  • High-resolution mass spectrometry for exact mass determination and elemental composition verification

  • Complementary techniques to assess purity, including elemental analysis

Future Research Directions

Challenges and Opportunities

Research on 5-Morpholin-4-ylmethyl-2-phenyl-furan-3-carboxylic acid faces several challenges and opportunities:

  • Optimization of synthetic routes to improve yield and scalability

  • Development of more selective biological assays to identify specific targets

  • Structure-based design approaches to enhance potency and selectivity

  • Investigation of potential metabolic liabilities and strategies to address them

Development of Derivatives

Strategic modification of the core structure could yield derivatives with enhanced properties:

Modification SitePotential ModificationsExpected Impact
Carboxylic AcidEsterification, amide formationImproved bioavailability, altered target binding
Phenyl GroupIntroduction of substituents (halogens, alkyl groups)Modified electronic properties, enhanced selectivity
Morpholine RingReplacement with other heterocyclesAltered solubility, metabolic stability
Furan RingReplacement with other heterocycles (thiophene, pyrrole)Modified stability, electronic characteristics

Systematic exploration of these modifications could lead to compounds with improved pharmacological profiles and reduced side effects.

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